molecular formula C10H21BrMg B095948 Decylmagnesium bromide CAS No. 17049-50-2

Decylmagnesium bromide

Cat. No. B095948
CAS RN: 17049-50-2
M. Wt: 245.48 g/mol
InChI Key: CWTPEXDGZPTZSH-UHFFFAOYSA-M
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Description

Decylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. Grignard reagents are typically represented by the formula R-Mg-X, where R is an organic group and X is a halogen. They are known for their reactivity and ability to form carbon-carbon bonds, making them valuable tools in the construction of complex organic molecules.

Synthesis Analysis

While the provided papers do not specifically discuss the synthesis of decylmagnesium bromide, they do provide insight into the synthesis of related Grignard reagents. For example, the synthesis of diazo(trimethylsilyl)methylmagnesium bromide involves the reaction of diazomethane with trimethylsilyl chloride and magnesium turnings in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran . This process is likely similar to the synthesis of decylmagnesium bromide, which would involve the reaction of decyl chloride with magnesium metal.

Molecular Structure Analysis

The molecular structure of Grignard reagents can vary depending on the substituents attached to the magnesium. The structure of ethylmagnesium bromide, for instance, has been determined to be dimeric in nature when complexed with diisopropyl ether, with the magnesium atom being four-coordinate and the dimers formed through bridging bromine atoms . Similarly, the structure of a polymeric alkylmagnesium species, [(dineopentylmagnesium)2 · (neopentylmagnesium bromide)2]n, has been elucidated, showing a polymeric chain with tetracoordinate magnesium atoms . These studies suggest that decylmagnesium bromide could also exhibit a complex structure, potentially forming dimers or polymers in solution or in the solid state.

Chemical Reactions Analysis

Grignard reagents are known for their wide range of reactions, particularly in the formation of carbon-carbon bonds. The papers provided discuss various reactions involving Grignard reagents, such as the reaction of diazo(trimethylsilyl)methylmagnesium bromide with ketones and aldehydes to form indazoles , and the asymmetric coupling of arylmagnesium bromides with allylic esters to produce chiral alkenes . These reactions highlight the versatility of Grignard reagents in organic synthesis. Decylmagnesium bromide would similarly be expected to undergo reactions with electrophiles, such as carbon dioxide to form carboxylic acids, or with aldehydes and ketones to form alcohols.

Physical and Chemical Properties Analysis

The physical and chemical properties of Grignard reagents are influenced by their molecular structure and the nature of the organic substituents. They are generally sensitive to moisture and air, requiring anhydrous conditions and inert atmospheres for handling. The papers do not provide specific details on the properties of decylmagnesium bromide, but based on the properties of other Grignard reagents, it can be inferred that decylmagnesium bromide would be a reactive compound, likely to be a colorless or pale-yellow solution when prepared in an ether solvent, and would need to be stored under an inert atmosphere to prevent decomposition or reaction with atmospheric moisture .

Scientific Research Applications

  • Catalysis in Organic Synthesis : Organomagnesium bromides, like arylmagnesium bromides, are used in the presence of iron catalysts and N-heterocyclic carbene ligands to yield high yields of alkenylmagnesium reagents, which are then transformed into tetrasubstituted alkenes through treatment with electrophiles (Yamagami et al., 2007).

  • Conjugate Addition Reactions : Highly functionalized arylmagnesium bromides, prepared via an iodine–magnesium exchange reaction, are used for conjugate addition to enones, leading to the addition products in high yields (Varchi et al., 2000).

  • Oxidation of Alcohols : Alkoxymagnesium bromides, prepared in situ from alcohols and Grignard reagent, are treated with various oxidizing agents to afford carbonyl compounds in good yields (Narasaka et al., 1977).

  • Asymmetric Coupling Reactions : Arylmagnesium bromides react with allylic esters in the presence of a nickel catalyst to afford high yields of asymmetrically coupled products (Hiyama & Wakasa, 1985).

  • Polymer Synthesis : Butylmagnesium initiators, including butylmagnesium bromides, are used for preparing various types of poly(methyl methacrylate), controlling the stereochemistry of the polymer (Allen & Mair, 1984).

  • Chemical Synthesis : Functionalized arylmagnesium halides undergo cross-coupling reactions with various primary alkyl iodides and benzylic bromides in the presence of copper salts (Dohle et al., 2001).

  • Sensor Development : Arylmagnesium bromide was used in the synthesis of a novel NIR region fluoride sensor using the aza-boron-dipyrromethene fluorophore (Zou et al., 2014).

Safety And Hazards

Decylmagnesium bromide is classified as a highly flammable liquid and vapor . It can catch fire spontaneously if exposed to air . It is harmful if swallowed and can cause severe skin burns and eye damage . It may also cause drowsiness or dizziness .

Future Directions

While specific future directions for Decylmagnesium bromide are not mentioned in the retrieved papers, the field of organic synthesis, where Grignard reagents like Decylmagnesium bromide are commonly used, continues to evolve . New methods and applications for these reagents are continually being explored, contributing to advancements in areas such as pharmaceuticals, materials science, and more .

properties

IUPAC Name

magnesium;decane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21.BrH.Mg/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTPEXDGZPTZSH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC[CH2-].[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decylmagnesium bromide

CAS RN

17049-50-2
Record name 17049-50-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
306
Citations
R Boukherroub, S Morin, F Bensebaa, DDM Wayner - Langmuir, 1999 - ACS Publications
… porous silicon reacted directly with decylmagnesium bromide at room temperature, we … reported, 7 modification of the surface with decylmagnesium bromide does not require a two-step …
Number of citations: 425 pubs.acs.org
T Ehara, A Maruyama - MRS Online Proceedings Library (OPL), 2001 - cambridge.org
… The solution of decylmagnesium bromide with 1.2 M of concentration was synthesized and … dipping a-Si:H sample in decylmagnesium bromide ether solution for 3 h at room temperature…
Number of citations: 4 www.cambridge.org
CT Fuchs, G Spiteller - Zeitschrift für Naturforschung C, 1995 - degruyter.com
… Its structure was confirmed by synthesis: a phosphinenickel complex catalyzed the reaction between 4-bromopyridine and penta-decylmagnesium bromide. …
Number of citations: 2 www.degruyter.com
MB Mg - projects.iq.harvard.edu
… Control expcriments established that the conditions used in these assays converted n-decylmagnesium bromide to n-decyltrimethyltin quantitatively. The presence of I was confirmed by …
Number of citations: 7 projects.iq.harvard.edu
G Kumar, A Kaur, V Singh - Journal of Chemical Sciences, 2014 - Springer
… are the Baylis-Hillman reaction of (S)-Garner aldehyde with methyl acrylate to obtain the corresponding adduct as the potential substrate, to which was added decylmagnesium bromide …
Number of citations: 1 link.springer.com
S Fellah, R Boukherroub, F Ozanam, JN Chazalviel - Langmuir, 2004 - ACS Publications
… 90 C in 1 M decylmagnesium bromide, a partial substitution of … treatment in a 0.9 M decylmagnesium bromide + 0.1 M decyl … easier than that of decylmagnesium bromide, which …
Number of citations: 61 pubs.acs.org
PAS Smith, CR Messing - The Journal of Organic Chemistry, 1988 - ACS Publications
… When 1 and analogues are treated with propyl- and decylmagnesium bromide, the corresponding alkane, alkene, and bialkyl are produced, facts that imply formation of alkylradicals by …
Number of citations: 5 pubs.acs.org
I Karlsson, X Zhou, R Thomas, AT Smith… - Vascular …, 2015 - vascularcell.biomedcentral.com
… Analog S15 was synthesized by treating pyridine-2-carboxaldehyde with the Grignard reagent decylmagnesium bromide. The solenopsin analogs (S11-S15) were successfully …
Number of citations: 23 vascularcell.biomedcentral.com
R Yamakawa, R Kiyota, T Taguri, T Ando - Tetrahedron letters, 2011 - Elsevier
… 1B), which was synthesized by Grignard coupling between octanal and decylmagnesium bromide. Because the t R of the natural component was shorter than that of authentic octadecan…
Number of citations: 17 www.sciencedirect.com
P Maiti, J Kong, SR Kim, JR Sparrow, R Allikmets… - Biochemistry, 2006 - ACS Publications
… A solution of trans,trans-farnesal (200 mg, 0.9 mmol) in ether (2 mL) was added to a solution of decylmagnesium bromide (1 M solution in ether, 1.5 mL) at 0 C and the mixture stirred for …
Number of citations: 148 pubs.acs.org

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